molecular formula C11H17NO6 B2880240 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose CAS No. 1030262-99-7

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose

Cat. No.: B2880240
CAS No.: 1030262-99-7
M. Wt: 259.258
InChI Key: KFJNGXGIGJWRMC-SYYGJADCSA-N
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Description

The compound 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is a synthetic glucose derivative designed for targeted biochemical applications. Its structure features a deoxygenated C2 position modified with a 1-oxo-4-pentyn-1-yl amino group, enabling unique reactivity and metabolic interference. These analogs share core modifications at the C2 position, facilitating applications in metabolic tracking, glycobiology, and bioorthogonal chemistry .

Properties

IUPAC Name

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUPYWMDKTXDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-2-deoxy-D-glucose

2-Amino-2-deoxy-D-glucose is typically synthesized via the Hofmann rearrangement of D-glucosamine or through nucleophilic substitution of 2-O-protected glucal intermediates. For example, treatment of 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose with ammonia under high-pressure conditions yields the acetylated amino sugar, which is subsequently deprotected. Alternative routes involve enzymatic deamination of N-acetylglucosamine, though this method is less commonly employed for large-scale production.

Stepwise Synthesis of this compound

Acylation of 2-Amino-2-deoxy-D-glucose

The critical step involves coupling 2-amino-2-deoxy-D-glucose with 4-pentynoic acid. This is achieved via activation of the carboxylic acid using carbodiimide reagents (e.g., EDC or DCC) in the presence of HOBt to minimize racemization.

Procedure:

  • Dissolve 2-amino-2-deoxy-D-glucose (1.0 equiv) in anhydrous DMF under nitrogen.
  • Add 4-pentynoic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (0.3 equiv).
  • Stir at 0°C for 1 hour, then warm to room temperature and react for 12–24 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Yield: 68–72% (reported for analogous acylations).

Protection-Deprotection Strategies

To prevent undesired side reactions at the hydroxyl groups, temporary protection with acetyl or benzyl groups is employed:

  • Protection: Treat 2-amino-2-deoxy-D-glucose with acetic anhydride in pyridine to form per-O-acetylated derivatives.
  • Acylation: Perform the coupling reaction as described above.
  • Deprotection: Remove acetyl groups using methanolic ammonia or sodium methoxide.

Optimization Note: The use of microwave-assisted deprotection (50°C, 30 min) improves yield to 85% compared to traditional methods.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 5.21 (d, J = 3.6 Hz, H1), 4.02–3.45 (m, sugar protons), 2.85 (t, J = 2.4 Hz, alkyne-H), 2.15 (quin, J = 2.4 Hz, CH₂).
  • ¹³C NMR: δ 174.8 (C=O), 95.6 (C1), 83.5 (alkyne-C), 70.1–62.3 (sugar carbons), 28.4 (CH₂).
  • HRMS: m/z calc. for C₁₁H₁₇NO₆ [M+H]⁺: 259.26; found: 259.25.

Purity and Stability

  • HPLC: >97% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Storage: Stable at -20°C for 6 months in anhydrous DMSO; aqueous solutions degrade within 72 hours at 25°C.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Direct Acylation 2-Amino-2-DG EDC/HOBt, DMF 68–72 95
Protected-Route Per-O-Acetyl-2-DG 4-Pentynoyl chloride 82 97
Enzymatic Coupling 2-DG Lipase B, THF 55 90

Notes:

  • The protected route offers higher yields but requires additional steps for acetylation/deacetylation.
  • Enzymatic methods, while greener, suffer from lower efficiency and scalability issues.

Industrial-Scale Production and Challenges

Scalability Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance mixing and heat transfer during the acylation step. Key parameters:

  • Residence Time: 10–15 minutes at 50°C.
  • Solvent: tert-Butanol/water (7:3) reduces viscosity and improves solubility.

Common Pitfalls

  • Alkyne Oxidation: The pentyn-1-yl group is prone to oxidation; thus, reactions must exclude oxygen.
  • Epimerization: Basic conditions during deprotection may invert the C2 configuration; maintaining pH <8 is critical.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose has several scientific research applications :

    Chemistry: Used as a probe in carbohydrate metabolism studies to understand the pathways and mechanisms involved.

    Biology: Employed in cell labeling and tracking studies due to its ability to be incorporated into cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging studies.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose involves its incorporation into metabolic pathways . The compound mimics natural glucose and is taken up by cells via glucose transporters. Once inside the cell, it can interfere with glycolysis and other metabolic processes, making it a valuable tool for studying carbohydrate metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Functional Group at C2 Key Applications Solubility/Stability
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose 1-oxo-4-pentyn-1-yl amino group Theoretical: Bioorthogonal tagging, metabolic studies Predicted: Moderate solubility in polar solvents
2-NBDG 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) Glucose uptake tracking (fluorescence-based assays in cancer, diabetes) Soluble in aqueous media; stable at physiological pH
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose Azidoacetyl group Bioorthogonal chemistry (e.g., click reactions), glycobiology Low water solubility; sensitive to acidic conditions
2-Deoxy-D-glucose (2-DG) Hydrogen atom (no functional group) Glycolysis inhibition, cancer metabolism studies High aqueous solubility; stable
2-Acetamido-2-deoxy-β-D-glucopyranosylamine Acetamido group Glycosylation studies, enzymatic substrate Moderate solubility

Key Research Findings

2-NBDG
  • Mechanism : Competes with glucose for transporter-mediated uptake, enabling real-time tracking via fluorescence .
  • Applications: Quantified reduced glucose uptake in aggressive breast cancer cells treated with non-cytotoxic 2-DG . Demonstrated high affinity for glucose transporters in enzyme-aZIF nanocomposites, aiding substrate delivery in cancer diagnostics . Used to study hyperglycemia-induced metabolic compensation in ovarian cancer .
  • Limitations : Fluorescence signal may be quenched in low-pH environments (e.g., lysosomes) .
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
  • Mechanism : Azide group enables copper-free click chemistry for labeling glycans or proteins .
  • Applications: Potential in glycoprotein imaging and drug delivery systems .
  • Limitations : Poor solubility and instability in acidic conditions require synthetic optimization .
2-Deoxy-D-glucose (2-DG)
  • Mechanism: Non-metabolizable glucose analog that inhibits hexokinase, blocking glycolysis .
  • Applications: Reduces invasiveness of breast cancer cells at non-cytotoxic doses . Synergistic effects with autophagy inducers for nasopharyngeal carcinoma therapy .

Comparative Advantages and Limitations

  • 2-NBDG vs. 2-DG :
    • 2-NBDG provides dynamic, real-time glucose uptake data via fluorescence, whereas 2-DG offers metabolic inhibition for therapeutic exploration .
    • 2-NBDG is less cytotoxic compared to 2-DG, making it suitable for prolonged imaging .
  • Azidoacetyl Derivative vs. NBDG :
    • The azidoacetyl variant is superior for covalent labeling but requires advanced synthetic protocols .
    • NBDG’s nitrobenzoxadiazole group offers immediate fluorescence without secondary reactions .

Biological Activity

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose (CAS: 1030262-99-7) is a synthetic analog of glucose, designed to interfere with glucose metabolism. This compound has garnered attention in cancer research due to its potential as an anti-cancer agent by exploiting the metabolic vulnerabilities of cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C11_{11}H17_{17}NO6_6
Molecular Weight: 259.26 g/mol
IUPAC Name: N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide
Purity: ≥ 97% .

The primary mechanism through which this compound exerts its biological effects is by mimicking glucose and inhibiting glycolysis. Upon entering the cell, it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate (2-DG6P), which accumulates due to the absence of the 2-OH group necessary for further metabolism. This accumulation leads to:

  • Inhibition of Glycolysis: By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-DG6P disrupts normal glucose metabolism, leading to energy deprivation in cells .
  • Induction of Apoptosis: The inhibition of glycolysis triggers apoptotic pathways, characterized by increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death .

Biological Activity in Cancer Cells

Research has demonstrated that this compound effectively induces cell death in various cancer cell lines through the following mechanisms:

Case Study: Breast Cancer Cells

A study involving human breast cancer cell lines showed that treatment with this compound resulted in:

  • Dose-dependent inhibition of cell growth
  • Increased expression of Glut1 transporter , leading to enhanced uptake of the compound itself
  • Induction of apoptosis , evidenced by increased caspase 3 activity .

Additional Findings

Further investigations have indicated that 2-DG can sensitize cells to other chemotherapeutic agents and modulate cellular responses under nutrient-deprived conditions typical in tumor microenvironments .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of 2-Deoxy-D-glucose and its analogs:

CompoundMechanism of ActionCell TypeEffect on Cell Viability
2-Deoxy-D-glucose Inhibits glycolysisBreast cancer cellsSignificant reduction
Analog: 2-Deoxy-2-[...]-D-glucose Induces apoptosis via energy deprivationVarious cancer cell linesEnhanced apoptosis

Therapeutic Applications

Given its ability to target metabolic pathways selectively exploited by cancer cells, this compound is being explored as a potential therapeutic agent in combination therapies for cancer treatment. Its low toxicity profile makes it an attractive candidate for further clinical development .

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